Product packaging for Benzo[c]phenanthren-3-ol(Cat. No.:CAS No. 22717-95-9)

Benzo[c]phenanthren-3-ol

Cat. No.: B1194086
CAS No.: 22717-95-9
M. Wt: 244.3 g/mol
InChI Key: QFFZIWXRRBPSQE-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-3-ol is a monohydroxylated derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings that form a non-planar structure . This compound is of significant interest in environmental and cancer research due to its role as a metabolite in the activation pathway of its parent hydrocarbon . Research indicates that benzo[c]phenanthrene is metabolized to form a procarcinogenic trans-3,4-dihydrodiol, which is a direct metabolic precursor to the ultimate carcinogenic bay-region dihydrodiol epoxides . As a hydroxyphenanthrene, this compound is part of a class of compounds whose metabolites are frequently investigated as valuable biomarkers for monitoring human exposure to complex mixtures of PAHs, such as those found in tobacco smoke, diesel exhaust, and in various occupational settings . The study of this compound and its metabolic fate enhances the understanding of the human metabolism of carcinogenic PAHs in general, providing insights into their mechanism of action and potential health risks . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O B1194086 Benzo[c]phenanthren-3-ol CAS No. 22717-95-9

Properties

IUPAC Name

benzo[g]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12O/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFZIWXRRBPSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177252
Record name Benzo(c)phenanthren-3-ol
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Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22717-95-9
Record name 3-Hydroxybenzo[c]phenanthrene
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Record name Benzo(c)phenanthren-3-ol
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Record name Benzo[c]phenanthren-3-ol
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Record name Benzo(c)phenanthren-3-ol
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Record name BENZO(C)PHENANTHREN-3-OL
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Advanced Synthetic Methodologies and Chemical Derivatization of Benzo C Phenanthren 3 Ol

Regioselective Synthesis of Benzo[c]phenanthren-3-ol Core Structures

The precise placement of the hydroxyl group at the C-3 position of the benzo[c]phenanthrene (B127203) framework is a significant synthetic challenge that requires highly regioselective methods. Control over the position of substituents is crucial as the biological activities of polycyclic aromatic hydrocarbon (PAH) derivatives are often highly dependent on their substitution patterns.

Stereoselective Approaches to Hydroxylated Benzo[c]phenanthrene Frameworks

While the direct synthesis of this compound does not involve creating a chiral center at the C-3 position, the synthesis of its biologically important metabolites, such as diols and diol epoxides, demands stringent stereochemical control. Research into the stereoselective metabolism of benzo[c]phenanthrene (BcPh) provides a blueprint for synthetic targets. For instance, the metabolic formation of the procarcinogenic trans-3,4-dihydrodiol from BcPh is highly stereoselective, with the ratio of enantiomers depending on the specific enzymes involved. nih.gov

Synthetic strategies have been developed to control the stereochemistry of related hydroxylated systems, such as the fjord-region diol epoxides. acs.orgnih.govacs.org A notable method involves the stereoselective opening of benzo[c]phenanthrene diol epoxide rings. For example, the reaction of (±)-3α,4β-dihydroxy-1α,2α-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene with deoxyguanosine can be directed to yield either cis or trans addition products with high diastereoselectivity by modulating the reaction conditions, specifically the amount of hexafluoropropan-2-ol (HFP) used as a solvent or additive. acs.orgnih.gov This control is critical for synthesizing specific, diastereomerically pure adducts needed to study DNA interactions and carcinogenesis mechanisms. acs.orgnih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and efficient strategy for the regioselective synthesis of the this compound core. acs.orgnih.govacs.org These reactions, which earned the Nobel Prize in Chemistry in 2010 for their developers, allow for the precise formation of carbon-carbon bonds, making them ideal for constructing complex polycyclic systems from simpler building blocks. nobelprize.org

The key steps are outlined below:

Cross-Coupling: The reaction couples 2-bromo-5-methoxybenzaldehyde (B1267466) with naphthalene-1-boronic acid in the presence of a palladium catalyst to produce 2-(1-naphthyl)-5-methoxybenzaldehyde in quantitative yield. acs.orgnih.govacs.org

Side-Chain Formation: The resulting aldehyde is then treated to generate a side chain that is suitable for cyclization. This can be achieved using reagents like trimethylsulfonium (B1222738) iodide or a Wittig reagent. acs.orgnih.govacs.org

Acid-Catalyzed Cyclization: The intermediate is cyclized using a strong acid, such as methanesulfonic acid, to form the benzo[c]phenanthrene ring system, yielding 3-methoxybenzo[c]phenanthrene. acs.orgnih.govacs.org

Demethylation: The final step is the demethylation of the methoxy (B1213986) group using a reagent like boron tribromide to afford the target molecule, this compound. acs.orgnih.govacs.org

Table 1: Key Intermediates and Yields in the Palladium-Catalyzed Synthesis of this compound

StepStarting MaterialsProductReagents/ConditionsYieldReference
12-bromo-5-methoxybenzaldehyde, naphthalene-1-boronic acid2-(1-naphthyl)-5-methoxybenzaldehydePd CatalystQuantitative nih.gov, acs.org
2 & 32-(1-naphthyl)-5-methoxybenzaldehyde3-methoxybenzo[c]phenanthrene1. Wittig reagent or (CH₃)₃S⁺I⁻ 2. Methanesulfonic acid61-64% nih.gov, acs.org
43-methoxybenzo[c]phenanthreneThis compoundBoron tribromideHigh nih.gov, acs.org

This method is notable for its high efficiency, regioselectivity, and the ready availability of the starting materials. acs.orgacs.org

Photocyclization Strategies for Benzo[c]phenanthrene Ring Systems

The photocyclization of stilbene-type precursors is a classic and versatile method for the synthesis of phenanthrene (B1679779) and its derivatives, including the benzo[c]phenanthrene skeleton. organicreactions.orgresearchgate.net The general mechanism involves the UV irradiation of a cis-stilbene (B147466) derivative, which undergoes an intramolecular 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. researchgate.netnih.gov This intermediate is then oxidized to the stable aromatic phenanthrene ring system, often with an added oxidant like iodine or oxygen. organicreactions.orgresearchgate.net

For the synthesis of substituted benzo[c]phenanthrenes, a common strategy involves a two-step sequence:

Heck Coupling: A Heck coupling reaction is first used to synthesize the necessary diarylethene (stilbene-type) precursor. researchgate.netacademie-sciences.fr

Oxidative Photocyclization: The resulting diarylethene is then subjected to UV irradiation in the presence of an oxidant to induce cyclization and aromatization, yielding the final benzo[c]phenanthrene derivative. researchgate.netacademie-sciences.fr

This approach has been successfully applied to create a variety of functionalized phenanthrenes and benzo[c]phenanthrenes, demonstrating its utility in building the core polycyclic framework. researchgate.netacademie-sciences.frbeilstein-journals.org Continuous flow photoreactors have been shown to improve the scalability and efficiency of these reactions, which are often limited by low concentrations and long reaction times in batch processes. beilstein-journals.org

Synthesis of this compound Analogues and Functionalized Derivatives

The synthesis of analogues and functionalized derivatives of this compound is essential for probing structure-activity relationships and for use as chemical tools in biological studies.

Introduction of Additional Substituents and Functional Groups

Once the core benzo[c]phenanthrene framework is established, additional functional groups can be introduced to create a library of derivatives. For example, a benzo[c]phenanthrene ketone, synthesized via Heck coupling and photocyclization, can serve as a versatile intermediate. researchgate.net This ketone can be reacted with various primary amines in the presence of a Lewis acid, followed by reduction, to generate novel polyaromatic secondary amines in good yields. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions can be used not only to build the core but also to add functional groups. The synthesis of chloro-substituted BN-benzo[c]phenanthrenes, for instance, provides useful starting materials for subsequent cross-coupling reactions to introduce further diversity. rsc.org

Table 2: Examples of Functionalized Benzo[c]phenanthrene Derivatives

PrecursorReactionFunctional Group IntroducedResulting Derivative ClassReference
Benzo[c]phenanthrene KetoneReductive AminationSecondary AminePolyaromatic Amines researchgate.net
Chloro-BN-benzo[c]phenanthrenePalladium-Catalyzed Cross-CouplingVarious (e.g., Aryl, Alkyl)Functionalized BN-heterocycles rsc.org

Preparation of Stable Isotopically Labeled Benzo[c]phenanthren-ol for Mechanistic Studies

Stable isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and molecular interactions. The preparation of isotopically labeled this compound would likely involve incorporating a labeled atom (e.g., ¹³C, ²H, ³H) into one of the synthetic precursors.

For example, in the palladium-catalyzed synthesis route, a ¹³C- or ²H-labeled naphthalene-1-boronic acid or a labeled 2-bromo-5-methoxybenzaldehyde could be employed. This would carry the isotopic label through the synthetic sequence to the final product. Such labeled compounds are critical for mechanistic studies. For instance, tritiated benzo[c]phenanthrene ([³H]-B(c)Ph) has been used in reconstituted enzyme systems to study the stereoselective formation of its metabolic oxides, providing insight into the catalytic site of cytochrome P450 enzymes. nih.gov The use of isotope effects on NMR chemical shifts is another powerful analytical tool for structural studies of related compounds. benthamdirect.com

Chemical Reactivity and Mechanistic Investigations of Benzo C Phenanthren 3 Ol

Electrophilic Substitution Reactions on the Benzo[c]phenanthrene (B127203) Skeleton

Electrophilic substitution is a fundamental reaction class for aromatic compounds. In the case of benzo[c]phenanthrene and its derivatives, the regioselectivity of these reactions is a subject of significant interest, providing insights into the electronic properties of the polycyclic system.

Nitration and Bromination Regioselectivity Studies

Studies on the parent benzo[c]phenanthrene have shown that electrophilic attack, such as nitration and bromination, preferentially occurs at the C-5 position. acs.org This is consistent with theoretical calculations, which indicate that the arenium ion formed by protonation at C-5 is the most stable among the possible regioisomers. nih.gov

However, the introduction of substituents dramatically alters this regioselectivity. For instance, in a 5-methylated benzo[c]phenanthrene, nitration and bromination still yield the 5-substituted product, indicating the directing effect of the methyl group is not overridden. acs.org In contrast, the presence of a methoxy (B1213986) or hydroxyl group exerts a much stronger controlling influence. acs.orgnih.gov

Influence of the Hydroxyl Group on Reaction Pathways

The hydroxyl group (-OH) is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution. In the context of benzo[c]phenanthren-3-ol, the -OH group is expected to significantly influence the regioselectivity of reactions like nitration and bromination. Research on related substituted benzo[c]phenanthrenes demonstrates that methoxy (-OCH3) and hydroxyl groups are powerful directors of electrophilic attack, overriding the effects of other substituents like methyl groups. acs.orgnih.gov For example, the bromination of a methoxy-substituted benzo[c]phenanthrene derivative leads to substitution at the C-9 position, which is para to the methoxy group. acs.org This strong directive effect is attributed to the ability of the oxygen atom's lone pairs to stabilize the intermediate carbocation through resonance. Computational studies on other hydroxylated aromatic systems have also highlighted the role of the hydroxyl group in activating the aromatic ring for electrophilic attack. researchgate.net

Carbocation Formation and Stability in Benzo[c]phenanthrene Systems

Carbocations are key intermediates in many reactions of PAHs, including electrophilic substitution and metabolic activation. The stability of these carbocations is a crucial determinant of the reaction pathway and rate.

Low-temperature protonation of substituted benzo[c]phenanthrenes in superacidic media has allowed for the direct observation and characterization of the resulting carbocations by NMR spectroscopy. acs.orgnih.gov These studies reveal that the charge delocalization in these carbocations is extensive. acs.org The regioselectivity of protonation is strongly controlled by the substituents present. For example, while methyl-substituted benzo[c]phenanthrenes protonate at C-5, the presence of a hydroxyl group in the A-ring directs the electrophilic attack to a different position, C-4, demonstrating the superior directing ability of the -OH group. nih.gov In this specific carbocation, the positive charge is heavily localized in the A-ring and a conjugated carbon in the B-ring. nih.gov

Computational studies using Density Functional Theory (DFT) have complemented these experimental findings, providing insights into the charge distribution and stability of various benzo[c]phenanthrenium ions. nih.govnih.gov These calculations confirm that the formation of benzylic carbocations from the opening of epoxide rings is a highly favored process. nih.govresearchgate.net The stability of these carbocations is influenced by the position of substituents, with electron-donating groups generally enhancing stability.

Oxidative Transformations of this compound and Related Phenols

The oxidative metabolism of PAHs is a critical area of study due to its link to their biological activity. For benzo[c]phenanthrene, metabolic activation can lead to the formation of diol epoxides, which are highly reactive electrophiles capable of binding to DNA. nih.govresearchgate.net The formation of benzo[c]phenanthrene-3,4-diol-1,2-epoxides has been observed in human cell lines, highlighting a potential pathway for its toxicity. nih.gov

The presence of a hydroxyl group, as in this compound, can influence these oxidative pathways. Phenols can be oxidized to various products, including quinones. wikipedia.org For instance, the oxidative metabolism of 6-fluorobenzo[c]phenanthrene (B1201720) by rat liver microsomes leads to the formation of a K-region oxide as a major metabolite. nih.gov This is noteworthy because under the same conditions, the parent benzo[c]phenanthrene does not yield a stable K-region oxide. nih.gov This suggests that substituents can significantly alter the metabolic profile.

Structure-Reactivity Relationships within Benzo[c]phenanthrene Derivatives

The chemical reactivity of benzo[c]phenanthrene derivatives is intricately linked to their molecular structure. The twisted, non-planar geometry of the benzo[c]phenanthrene skeleton, a result of steric hindrance in the "fjord region," influences its properties. nih.gov

Substituent effects play a pivotal role in determining reactivity. As discussed, the nature and position of substituents dictate the regioselectivity of electrophilic substitutions and the stability of carbocation intermediates. acs.orgnih.govnih.gov For example, fluorine substitution has been shown to have a significant impact on the tumorigenicity of benzo[c]phenanthrene, with the position of the fluorine atom being critical. nih.gov NMR-based charge delocalization mapping in various substituted benzo[c]phenanthrenium ions has provided valuable insights into these structure-activity relationships. nih.gov

The following table summarizes the observed regioselectivity in electrophilic substitution reactions of various substituted benzo[c]phenanthrenes, illustrating the directing effects of different functional groups.

Compound Reactant Position of Substitution Reference
Benzo[c]phenanthreneNitric Acid/Acetic AcidC-5 nih.gov
5-Methylbenzo[c]phenanthreneNitric AcidC-5 acs.org
5-Methylbenzo[c]phenanthreneBromineC-5 acs.org
Methoxy-substituted Benzo[c]phenanthreneBromineC-9 acs.org

This data underscores the powerful influence of substituents in directing the course of chemical reactions on the benzo[c]phenanthrene framework.

Advanced Spectroscopic and Analytical Characterization of Benzo C Phenanthren 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like Benzo[c]phenanthren-3-ol. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to the structural elucidation of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. chemicalbook.comrsc.org Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com

Table 1: Representative NMR Data for Benzo[c]phenanthrene (B127203) Derivatives

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
A Benzo[c]phenanthrene DerivativeChloroform-d8.32 (d, J = 8.3 Hz, 1H), 8.27 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 7.5 Hz, 1H), 7.61 – 7.50 (m, 3H), 7.42 (t, J = 7.5 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 7.03 (s, 1H), 4.03 (s, 3H)194.84, 156.78, 145.52, 135.16, 134.50, 134.48, 132.47, 129.53, 129.28, 128.09, 127.46, 127.44, 124.49, 123.82, 123.72, 122.22, 98.05, 77.38, 77.06, 76.74, 55.91

This table presents data for a derivative of Benzo[c]phenanthrene to illustrate typical chemical shifts and coupling constants. Data is sourced from a study on Benzo[c]phenanthrene derivatives. rsc.org

2D NMR Techniques for Connectivity and Conformation

To unravel the complex structure and establish the precise connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the correlations between protons and carbons. uzh.ch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. acs.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. frontiersin.org The molecular formula for this compound is C₁₈H₁₂O, with a molecular weight of approximately 244.29 g/mol . ncats.ionih.govuni.lu

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.gov By analyzing the fragments produced upon ionization, it is possible to deduce the connectivity of the atoms within the molecule. This technique is particularly useful for confirming the presence of specific functional groups and substructures.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺245.09610151.3
[M+Na]⁺267.07804162.2
[M-H]⁻243.08154157.2
[M+NH₄]⁺262.12264171.4
[M+K]⁺283.05198155.5

This data, predicted using CCSbase, illustrates the expected collision cross sections for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are employed to investigate the electronic properties of this compound. These techniques provide insights into how the molecule interacts with light, which is fundamental to understanding its potential applications in areas such as optical materials and sensors.

Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum of this compound reveals the wavelengths of light that the molecule absorbs, corresponding to the promotion of electrons from lower to higher energy levels. The absorption maxima and the shape of the spectrum are characteristic of the molecule's extended π-conjugated system. researchgate.net Studies on related benzo[c]phenanthrene derivatives have shown that these compounds can exhibit absorption in the UV region. researchgate.netresearchgate.net The optical properties, including the optical gap, can be estimated from the absorption spectra. researchgate.net

Fluorescence Characteristics for Detection Applications

Photoluminescence, or fluorescence, spectroscopy measures the light emitted by a molecule after it has absorbed light. The fluorescence properties of benzo[c]phenanthrene derivatives, including emission maxima and quantum yields, have been investigated. researchgate.netresearchgate.net The fluorescence of related benzo[c]phenanthridines has been shown to be sensitive to factors such as pH and the solvent environment, suggesting potential applications as fluorescent probes or indicators. nih.gov The presence of the hydroxyl group in this compound is likely to influence its fluorescence characteristics. ontosight.ai

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatographic techniques are indispensable for the isomer-specific identification and quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as this compound, due to the existence of numerous structural isomers. who.int These methods are crucial for separating the target analyte from complex matrices for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of PAHs and their metabolites. who.int The development of robust HPLC methods is critical for achieving accurate quantification and isolation of compounds like this compound from intricate mixtures.

Method development in HPLC often involves the optimization of several key parameters to achieve the desired separation. Reversed-phase HPLC, utilizing columns with nonpolar stationary phases (like C8 or C18) and polar mobile phases, is a common approach for PAH analysis. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed over time, is frequently employed to effectively separate a wide range of compounds with varying polarities. diva-portal.orgmdpi.com

For instance, a typical mobile phase for separating PAHs might consist of a mixture of acetonitrile (B52724) and water, with the proportion of acetonitrile increasing throughout the run to elute the more hydrophobic compounds. diva-portal.orgmdpi.com The selection of the stationary phase is also critical; for example, a C18 column is often used for its high hydrophobicity, which provides good retention and separation of nonpolar analytes. nih.gov

The optimization process for an HPLC method would typically involve adjusting the following parameters:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is adjusted to control the retention times of the analytes. nih.govdiva-portal.org

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. diva-portal.org

Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby affecting retention times and peak shapes. nih.govdiva-portal.org

Detector Wavelength: A UV-Vis or fluorescence detector is commonly used for PAHs. The wavelength is chosen to maximize the signal for the analyte of interest. researchgate.netnih.gov

A validation study for an HPLC method ensures its reliability and includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov Linearity is established by analyzing a series of standards of known concentrations to generate a calibration curve. nih.gov The LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. nih.gov

Table 1: Example of HPLC Method Parameters for Phenanthrene (B1679779) Analysis
ParameterConditionReference
ColumnReversed-phase C18 nih.gov
Mobile PhaseAcetonitrile and Water (gradient elution) diva-portal.orgmdpi.com
Flow Rate1.0 mL/min researchgate.net
Column Temperature25 - 50 °C nih.govdiva-portal.org
DetectionUV at 261 nm nih.gov
Injection Volume20 µL diva-portal.org

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds, including PAHs like Benzo[c]phenanthrene. nist.gov It offers high sensitivity and selectivity, making it particularly suitable for trace analysis in complex environmental and biological samples. researchgate.netdiva-portal.org

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. nist.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that allows for compound identification. nist.gov

For trace analysis, various sample preparation and introduction techniques can be employed to pre-concentrate the analytes and enhance detection limits. researchgate.net These can include solid-phase extraction (SPE) and thermal desorption. researchgate.net The choice of the GC column is also critical for achieving good separation of isomeric PAHs, which often have very similar physical properties. diva-portal.org

Key parameters in a GC-MS method for trace analysis include:

Column Type: Capillary columns with specific stationary phases are chosen to optimize the separation of target analytes. diva-portal.org

Temperature Program: A programmed increase in the oven temperature is used to elute compounds with a wide range of boiling points. cup.edu.cn

Ionization Mode: Electron ionization (EI) is a common mode used for PAHs, which produces characteristic fragmentation patterns. diva-portal.org

Mass Analyzer Mode: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity for target analytes by monitoring only a few specific ions. nih.gov

The use of deuterated internal standards is a common practice in quantitative GC-MS analysis to correct for any loss of analyte during sample preparation and analysis, a technique known as isotope-dilution mass spectrometry. who.int

Table 2: Typical GC-MS Parameters for PAH Analysis
ParameterConditionReference
GC ColumnSelect PAH column (e.g., 30m x 0.25 mm, df = 0.15 µm) diva-portal.org
Carrier GasHelium nih.gov
Injection ModePulsed splitless nih.gov
Oven Temperature ProgramInitial temperature followed by a ramp to a final temperature (e.g., 50-290 °C) researchgate.net
Ionization Energy70 eV (Electron Ionization) diva-portal.org
MS Detection ModeSelected Ion Monitoring (SIM) nih.gov

Specialized Spectroscopic Techniques for Complex Mixture Analysis (e.g., Excitation-Emission Matrix Fluorescence Spectroscopy paired with Parallel Factor Analysis (EEM-PARAFAC))

For the analysis of complex mixtures containing multiple fluorescent compounds, such as environmental samples with various PAHs and their degradation products, traditional spectroscopic methods may not provide sufficient selectivity. nih.gov Excitation-Emission Matrix (EEM) fluorescence spectroscopy, combined with powerful chemometric tools like Parallel Factor Analysis (PARAFAC), offers a highly sensitive and selective approach for deconvoluting and quantifying individual components within these complex mixtures. nih.govnih.gov

An EEM is a three-dimensional plot of fluorescence intensity as a function of both excitation and emission wavelengths, creating a unique spectral fingerprint for a sample. researchgate.net This technique provides significantly more information than a standard fluorescence spectrum, which is recorded at a single excitation or emission wavelength. pjoes.com

PARAFAC is a multi-way data analysis method that can decompose a set of EEMs from multiple samples into the underlying individual fluorescent components and their respective concentrations. nih.govpjoes.com This allows for the identification and quantification of specific fluorophores, such as this compound and its metabolites, even in the presence of a large and complex background fluorescence signal. nih.gov

The EEM-PARAFAC approach has been successfully applied to:

Detect and quantify PAHs at sub-part-per-billion levels in aqueous samples. nih.gov

Monitor the biodegradation of PAHs and the formation of their metabolites. nih.gov

Characterize dissolved organic matter in water treatment processes. pjoes.comdtu.dk

The key advantage of EEM-PARAFAC is its ability to resolve the spectral signatures of individual compounds from overlapping signals in complex matrices, often without the need for extensive sample preparation or chromatographic separation. nih.gov The accuracy of quantification using EEM-PARAFAC has been validated against established methods like GC-MS. nih.gov

Table 3: Key Aspects of EEM-PARAFAC for Complex Mixture Analysis
AspectDescriptionReference
TechniqueExcitation-Emission Matrix (EEM) fluorescence spectroscopy provides a comprehensive spectral fingerprint of a sample. researchgate.net
Data AnalysisParallel Factor Analysis (PARAFAC) is a chemometric model used to deconvolve the EEM data into individual fluorescent components and their concentrations. nih.govpjoes.com
ApplicationHighly suitable for analyzing complex mixtures with multiple fluorophores, such as environmental samples containing PAHs and their metabolites. nih.gov
AdvantagesHigh sensitivity, selectivity, and the ability to quantify individual components in the presence of significant background fluorescence, often with minimal sample preparation. nih.govnih.gov

Computational Chemistry and Theoretical Studies on Benzo C Phenanthren 3 Ol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the electronic structure and optimized geometry of molecules in their ground state. researchgate.net For a molecule like Benzo[c]phenanthren-3-ol, DFT calculations would typically begin by optimizing the molecular geometry to find the lowest energy conformation. This process yields key parameters such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net The introduction of a hydroxyl group to the benzo[c]phenanthrene (B127203) skeleton is expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the energy gap compared to the parent hydrocarbon.

Other ground-state properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack, and Mulliken population analysis for determining atomic charges. researchgate.net While specific DFT studies focused solely on this compound are scarce in the literature, the methodology is well-established through studies on the parent phenanthrene (B1679779) and related structures. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties (Note: This table is illustrative of typical DFT calculation outputs for a PAH like this compound. Specific values would require dedicated computation.)

Parameter Description Illustrative Value
Total Energy The total electronic energy of the optimized molecule. -845.123 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -5.85 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -1.25 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO. 4.60 eV
Dipole Moment A measure of the molecule's overall polarity. 2.15 Debye

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. aps.orgbohrium.comarxiv.org The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. researchgate.net

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax). The results are influenced by the choice of functional and basis set. bohrium.comresearchgate.net Studies on other benzo[c]phenanthrene derivatives have shown that these compounds absorb in the UV region and can exhibit fluorescence in the visible spectrum. researchgate.net The hydroxyl group in this compound would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[c]phenanthrene. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effect of different solvents on the optical properties. researchgate.net

Reaction Pathway Modeling and Activation Energy Landscapes

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and determine the activation energies that govern reaction rates.

For this compound, this could involve modeling its synthesis or, more commonly, its metabolic degradation pathways, such as reactions with radicals like OH. researchgate.net A computational study on the ozonolysis of phenanthrene provides a clear example of this methodology. researchgate.net In that study, DFT calculations were used to explore multiple mechanistic pathways, optimizing the geometries of reactants, intermediates, transition states, and products. The activation energy for the formation of the primary ozonide intermediate was calculated to be 13 kJ mol⁻¹, followed by dissociation into a Criegee intermediate with an activation energy of 76 kJ mol⁻¹. researchgate.net Such calculations provide a detailed, step-by-step understanding of the reaction landscape.

Table 2: Example of Calculated Activation Energies for Phenanthrene Ozonolysis (Source: Adapted from a computational study on the ozonolysis of phenanthrene. researchgate.net)

Reaction Step Pathway Method Activation Energy (kJ mol⁻¹)
Primary Ozonide Formation Pathway A B3LYP/6-31+G(d,p) (PCM) 13
Criegee Intermediate Formation Pathway A B3LYP/6-31+G(d,p) (PCM) 76

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, is widely employed for predicting ¹H and ¹³C NMR chemical shifts. acs.org The accuracy of these predictions depends heavily on the chosen functional, basis set, and whether a solvation model is used. acs.org

Table 3: Experimental ¹H NMR Shifts for Benzo[c]phenanthrene and Hypothetical Predicted Changes for this compound (Note: Experimental data from ChemicalBook for Benzo[c]phenanthrene in CDCl₃. chemicalbook.com Predicted changes are illustrative.)

Proton(s) Experimental Shift (ppm) for Benzo[c]phenanthrene Predicted Change for this compound
H-1, H-12 9.13 Minor shift
H-6, H-7 8.01 Minor shift
H-5, H-8 7.88 Minor shift
H-4, H-9 7.81 Significant upfield shift (H-4)
H-2, H-11 7.67 Significant upfield shift (H-2)
H-3, H-10 7.61 OH replaces H-3; Upfield shift (H-10)

Molecular Docking and Dynamics Simulations of Intermolecular Interactions (at a theoretical, non-biological activity level)

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interactions between molecules. While often used in drug design to model protein-ligand binding, these methods can also be applied at a purely theoretical level to understand non-covalent intermolecular interactions, such as those involved in self-assembly, host-guest chemistry, or solvation.

An MD simulation would model the movement of this compound and other molecules (e.g., solvent molecules or another monomer) over time, governed by a force field. This allows for the study of binding affinities and the nature of the intermolecular forces involved. A theoretical study on the interaction of benzodiazepines with a cyclodextrin (B1172386) carrier illustrates this approach, where MD simulations were used to calculate the binding free energy. nih.gov The study found that van der Waals energy was the primary contributor to the binding, indicating the importance of shape complementarity. nih.gov For this compound, such simulations could model its interaction with surfaces or its aggregation behavior, driven by π-π stacking and hydrogen bonding (via the -OH group).

Table 4: Example of Binding Free Energy Components from a Theoretical MD Study (Source: Adapted from a study on Diazepam/2HPβCD interaction. nih.gov)

Energy Component Description Value (kcal/mol)
Van der Waals Energy Energy from London dispersion forces and Pauli repulsion. -21.57
Electrostatic Energy Energy from Coulombic interactions between charges. -4.85
Polar Solvation Energy Energy contribution from polar solvent interactions. 20.33
Non-polar Solvation Energy Energy contribution from non-polar solvent interactions. -1.75
Binding Free Energy (ΔG) Overall free energy change upon binding. -7.84

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their physical, chemical, or environmental properties. mdpi.com QSAR (Quantitative Structure-Activity Relationship) is a specific application focused on biological activity. These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to an observed property.

While no specific QSPR model for this compound has been identified, extensive QSAR modeling has been performed on the closely related Benzo[c]phenanthridine (B1199836) (BCP) analogues. mdpi.comnih.gov In these studies, a large dataset of BCP derivatives was used to develop 2D-QSAR and 3D-QSAR models to predict their antitumor and topoisomerase I inhibitory activity. mdpi.comnih.gov A wide range of descriptors (e.g., constitutional, topological, quantum-chemical) are calculated and then selected to build the model. The statistical quality of the models is assessed by parameters like the square of the correlation coefficient (R²) and the square of the cross-validation coefficient (q²). mdpi.comnih.gov

Table 5: Statistical Results from QSAR Models of Benzo[c]phenanthridine Analogues (Source: Adapted from studies on BCP derivatives. mdpi.comnih.gov)

Model Type Activity/Property R² (Correlation) q² (Cross-validation) r² (External Prediction)
Hologram QSAR Topoisomerase I Inhibition 0.58 - 0.77 0.41 - 0.60 0.51 - 0.80
2D-QSAR Cytotoxicity (RPMI8402) 0.768 0.594 0.795
3D-QSAR (CoMFA) Cytotoxicity (KB3-1) 0.713 0.501 0.684

Environmental Distribution, Transport, and Fate of Benzo C Phenanthren 3 Ol

Sources and Formation Pathways in Environmental Matrices

The direct emission of Benzo[c]phenanthren-3-ol into the environment is not considered a primary source. Instead, its formation is a result of the transformation of Benzo[c]phenanthrene (B127203). Therefore, the sources of the parent compound are the initial point of entry into environmental systems.

Polycyclic aromatic hydrocarbons are predominantly formed during the incomplete combustion or pyrolysis of organic matter. mdpi.comijaar.org The generation of Benzo[c]phenanthrene, the precursor to this compound, is associated with these pyrogenic processes. Key sources include:

Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and the operation of aluminum smelters are significant contributors to PAH emissions. ijaar.org

Residential Heating: The burning of wood, coal, and other biomass for domestic heating releases a complex mixture of PAHs into the atmosphere. nih.gov

Vehicular Emissions: Exhaust from gasoline and diesel engines is a major source of PAHs in urban environments. nih.gov

Waste Incineration: The burning of municipal and industrial waste contributes to the atmospheric load of these compounds. helcom.fi

Dietary Sources: High-temperature cooking methods, including grilling, roasting, and smoking, can generate PAHs in food. nih.gov

Once Benzo[c]phenanthrene is present in the environment, it can be transformed into hydroxylated derivatives like this compound through biological processes. In biological systems, this occurs via metabolic activation. For instance, human liver microsomes can metabolize Benzo[c]phenanthrene into precursor compounds such as B[c]PH-3,4-dihydrodiol. acs.orgnih.gov This metabolic process is a key pathway for the formation of hydroxylated PAHs (OH-PAHs) in living organisms.

While anthropogenic activities are the main source of PAHs, natural events also contribute to their environmental presence.

Natural Combustion: Forest fires and volcanic eruptions release significant quantities of PAHs into the atmosphere. nih.gov

Industrial Point Sources: Specific industrial activities are notable emitters of PAHs. These include coke ovens, petroleum refineries, and wood treatment facilities that use creosote. mdpi.com

The transformation of Benzo[c]phenanthrene to this compound is primarily a secondary process occurring after the parent PAH has been released. Microbiological degradation of PAHs in soil and water is another significant pathway that can lead to the formation of hydroxylated intermediates. mdpi.com

Environmental Transport Mechanisms (Air, Water, Soil)

The transport of this compound is governed by its physicochemical properties, which differ from its parent compound due to the addition of a hydroxyl group.

Air: The parent compound, Benzo[c]phenanthrene, like other high molecular weight PAHs, has low volatility and tends to adsorb to particulate matter in the atmosphere. mdpi.com This allows for long-range atmospheric transport. nih.gov this compound, being a more polar compound, is expected to have lower volatility than its parent. However, it can still be associated with airborne particulate matter and be transported over distances before being deposited via wet or dry deposition. nih.gov

Water: Hydroxylated PAHs are generally more water-soluble than their parent compounds. mdpi.com This increased solubility facilitates their transport in aquatic systems. While parent PAHs strongly bind to sediments, OH-PAHs like this compound are more likely to be found in the dissolved phase in surface and groundwater, making them more mobile in these environments. ijaar.orgnih.gov However, they can still partition to suspended particles and organic matter in the water column.

Soil: In terrestrial environments, the fate of this compound is influenced by its polarity. Parent PAHs are known for their strong adsorption to soil organic matter, which limits their mobility. nih.gov The hydroxyl group in this compound increases its potential for leaching through the soil profile and into groundwater compared to Benzo[c]phenanthrene. Nonetheless, it can still bind to soil particles, with its mobility being dependent on factors such as soil type, organic matter content, and pH.

Environmental MatrixPrimary Transport Mechanism for this compoundKey Influencing Factors
AirAssociation with particulate matter; Wet and dry depositionParticle size, meteorological conditions
WaterDissolution in water; Adsorption to suspended solids and sedimentWater solubility, organic carbon content, water flow
SoilLeaching with soil water; Adsorption to soil organic matterSoil composition, organic matter content, pH, rainfall

Degradation Pathways in Environmental Systems

This compound, like other hydroxylated PAHs, can be degraded in the environment through various processes, primarily photodegradation and microbial action.

Hydroxylated PAHs can undergo rapid photodegradation in sunlit surface waters. nih.gov The presence of the hydroxyl group can make the molecule more susceptible to photochemical reactions. Studies on various OH-PAHs have shown that they can undergo direct photolysis when exposed to sunlight. nih.govresearchgate.net The degradation process can involve several potential photoreactions, including further photoinduced hydroxylation, dehydrogenation, and isomerization. nih.gov The half-lives of some OH-PAHs in surface waters can be very short, indicating that photodegradation is a significant removal pathway in aquatic environments. nih.govresearchgate.net

Microbial degradation is a major process for the removal of PAHs from the environment. nih.gov A wide variety of bacteria and fungi have the ability to metabolize these compounds. oup.com The initial step in the aerobic bacterial degradation of PAHs often involves the hydroxylation of the aromatic ring by oxygenase enzymes, leading to the formation of diol intermediates. nih.gov This process is fundamentally linked to both the formation and the subsequent breakdown of compounds like this compound.

Microorganisms can utilize PAHs as a source of carbon and energy. pjoes.com The degradation pathways typically proceed through ring cleavage, eventually leading to the formation of simpler organic compounds that can enter central metabolic pathways, and in some cases, complete mineralization to carbon dioxide and water. nih.gov The presence of a hydroxyl group on the aromatic ring, as in this compound, can represent an intermediate step in the microbial degradation of the parent PAH, potentially making it more bioavailable and susceptible to further microbial attack compared to the non-polar parent compound.

Degradation PathwayDescriptionEnvironmental Significance
PhotodegradationBreakdown of the molecule by sunlight, particularly in aquatic environments. Can involve direct photolysis and the formation of other reactive species. nih.govresearchgate.netA potentially rapid removal process for this compound in sunlit surface waters.
Microbial BiodegradationMetabolic breakdown by bacteria and fungi. Often initiated by hydroxylation, followed by ring cleavage and further degradation. nih.govA primary mechanism for the ultimate removal and mineralization of this compound and its parent compound from soil and water.

Chemical Degradation Processes (e.g., Ozonolysis)

The chemical degradation of this compound in the environment is influenced by various abiotic processes. While specific studies on the degradation of this particular compound are limited, the reactivity of its parent structures, phenanthrene (B1679779) and other polycyclic aromatic hydrocarbons (PAHs), provides insights into its likely transformation pathways. PAHs in the atmosphere can react with pollutants such as ozone, nitrogen oxides, and sulfur dioxide, leading to the formation of diones, nitro- and dinitro-PAHs, and sulfonic acids, respectively researchgate.net. When dissolved in water or adsorbed on particulate matter, PAHs can also undergo photodecomposition when exposed to ultraviolet light from solar radiation researchgate.net.

Ozonolysis, the reaction with ozone, is a significant degradation pathway for PAHs. For the parent compound, phenanthrene, ozonolysis primarily occurs at the C9=C10 bond, leading to the formation of 2,2'-biphenyldialdehyde. This process is thought to follow the Criegee mechanism, which involves the initial formation of a primary ozonide followed by its decomposition. The presence of a hydroxyl group on the phenanthrene ring, as in this compound, is expected to influence the rate and products of ozonolysis. The hydroxyl group can activate the aromatic ring, potentially making it more susceptible to electrophilic attack by ozone. The reaction could lead to the formation of various oxygenated derivatives, including quinones and ring-cleavage products.

Other abiotic degradation processes that may affect this compound include photodegradation and reaction with hydroxyl radicals. The rate and extent of these processes are dependent on environmental conditions such as sunlight intensity, the presence of sensitizers, and the medium (air, water, or soil) in which the compound is present.

Table 1: Potential Chemical Degradation Processes for this compound

Degradation Process Reactant Potential Products Influencing Factors
Ozonolysis Ozone (O₃) Ring-cleavage products (e.g., aldehydes, carboxylic acids), quinones Atmospheric ozone concentration, presence of other pollutants
Photodegradation UV radiation Oxidized derivatives, smaller aromatic compounds Sunlight intensity, presence of photosensitizers
Reaction with Hydroxyl Radicals •OH Hydroxylated and other oxygenated derivatives Concentration of hydroxyl radicals, presence of radical scavengers

Bioaccumulation and Environmental Persistence in Non-Human Biota

The bioaccumulation and environmental persistence of this compound in non-human biota are key factors in determining its potential ecological impact. As a metabolite of benzo[c]phenanthrene, its behavior in organisms and the environment is expected to differ from the parent compound.

Bioaccumulation

Polycyclic aromatic hydrocarbons are generally recognized for their potential to bioaccumulate in organisms due to their lipophilic nature researchgate.netnih.gov. The concentration of PAHs in aquatic organisms like fish and shellfish can be significantly higher than in the surrounding water nih.gov. Bioaccumulation has also been observed in terrestrial invertebrates nih.gov. However, metabolic processes within organisms can often prevent biomagnification up the food chain nih.gov.

Research on the toxicity of 3-hydroxybenzo[c]phenanthrene suggests it can have strong toxic effects on the endocrine system of vertebrates, as demonstrated in studies on fish embryogenesis. This indicates that despite potential for lower bioaccumulation than the parent PAH, it can still be taken up by and exert effects on aquatic organisms.

Environmental Persistence

The persistence of PAHs in the environment is a significant concern due to their potential for long-term ecological effects nih.govresearchgate.net. They are known to be moderately persistent researchgate.netnih.gov. The environmental fate of this compound will be determined by a combination of its physical and chemical properties and its susceptibility to biological and chemical degradation processes.

As a hydroxylated derivative, this compound is expected to be more susceptible to degradation than benzo[c]phenanthrene. The hydroxyl group can serve as a site for further oxidation or conjugation reactions, facilitating its breakdown. In general, PAHs can be degraded by microorganisms in the soil and sediment researchgate.net. Abiotic processes such as photodegradation and reaction with atmospheric oxidants also contribute to their breakdown researchgate.netnih.gov. The persistence of PAHs is highly variable and depends on the specific compound and environmental conditions. For example, lower molecular weight PAHs are generally less persistent than higher molecular weight ones.

Table 2: Factors Influencing Bioaccumulation and Persistence of this compound in Non-Human Biota

Factor Influence on Bioaccumulation Influence on Persistence
Lipophilicity Higher lipophilicity generally leads to higher bioaccumulation. As a hydroxylated PAH, it is likely less lipophilic than its parent compound. Higher lipophilicity can lead to greater sorption to sediment and organic matter, increasing persistence.
Metabolism by Biota Efficient metabolism by organisms reduces bioaccumulation. Biotransformation is a key process in reducing the persistence of the compound.
Water Solubility Higher water solubility generally leads to lower bioaccumulation. The hydroxyl group increases water solubility. Higher water solubility can increase mobility and availability for degradation.
Environmental Conditions Temperature and salinity can affect uptake and elimination rates in aquatic organisms. Sunlight (for photodegradation), temperature, and microbial activity influence the rate of degradation.

Biochemical Interactions and Mechanistic Metabolism of Benzo C Phenanthrene and Its Hydroxylated Derivatives

Enzymatic Biotransformation Pathways in in vitro and Experimental Animal Models

The metabolic activation of benzo[c]phenanthrene (B127203) is a critical determinant of its biological effects. This process is initiated by enzymatic reactions that convert the parent compound into a series of intermediates, including hydroxylated derivatives, dihydrodiols, and ultimately, highly reactive diol epoxides. nih.gov Studies in various experimental models have elucidated the key enzymatic players and the resultant metabolic pathways.

Role of Cytochrome P450 Enzymes (e.g., P450 1A2, P450 1B1) in Hydroxylation and Epoxidation

The initial oxidation of B[c]PH is predominantly catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. wikipedia.orgnih.gov In human liver microsomes, the formation of B[c]PH dihydrodiols is mainly mediated by CYP1A2 . nih.gov Further studies using recombinant human P450 enzymes have confirmed that in addition to CYP1A2, CYP1B1 also effectively mediates the metabolism of B[c]PH. nih.gov While other P450 enzymes are involved in the metabolism of various PAHs, CYP1A2 and CYP1B1 are the principal enzymes responsible for the activation of B[c]PH in human liver. nih.govnih.gov

The catalytic activity of different CYP isoforms can vary between species. Studies using genetically engineered V79 Chinese hamster cells expressing various rat and human CYP isoforms have demonstrated different capabilities in metabolizing B[c]PH. The general order of metabolic capability was found to be human CYP1A1 > rat CYP1A1 > rat CYP1A2 > human CYP1B1 > human CYP1A2. nih.gov Benzo[c]phenanthrene itself can act as an inhibitor of certain P450 enzymes; for instance, it has been shown to inhibit CYP1A1-dependent activity with a median inhibitory concentration (IC₅₀) of 0.33 μM. nih.gov

Formation of Dihydrodiols and Diol Epoxides

The action of CYP enzymes on benzo[c]phenanthrene results in the formation of epoxides, which are then hydrated by epoxide hydrolase to form dihydrodiols (DHs). A key metabolite in this pathway is the benzo[c]phenanthrene trans-3,4-dihydrodiol (B[c]PH-3,4-DH), which is the proximate precursor to the ultimate carcinogenic metabolite. nih.govnih.gov This dihydrodiol is subsequently re-epoxidized by CYP enzymes to form benzo[c]phenanthrene-3,4-diol-1,2-epoxides (B[c]PhDE), which are highly reactive electrophiles. nih.gov

There is a notable species-dependent difference in the primary dihydrodiol formed. In rodents, B[c]PH is predominantly metabolized to B[c]PH-5,6-dihydrodiol, a less toxic pathway. nih.gov In contrast, human liver microsomes primarily generate the B[c]PH-3,4-DH, which leads to the formation of the highly potent fjord-region diol epoxides. nih.gov This difference in metabolic pathways suggests that rodent models may underestimate the potential risk of B[c]PH to humans. nih.gov

Table 1: Major Metabolic Pathways of Benzo[c]phenanthrene in Different Models

Experimental ModelPrimary Dihydrodiol MetaboliteKey Enzymes InvolvedReference
Human Liver MicrosomesB[c]PH-3,4-dihydrodiolCYP1A2, CYP1B1 nih.gov
Rodent Liver MicrosomesB[c]PH-5,6-dihydrodiolCytochrome P450s nih.gov
Engineered Hamster Cells (expressing human CYPs)(-)-B[c]Ph-3R,4R-dihydrodiolCYP1A1, CYP1B1 nih.gov

Molecular Mechanisms of Interaction with Cellular Components

The reactive diol epoxides of benzo[c]phenanthrene are the primary agents responsible for its interaction with cellular components, leading to potential genotoxicity. These interactions are highly specific and depend on the stereochemistry of the diol epoxide.

DNA Adduct Formation and Stereochemical Specificity

The ultimate carcinogens, B[c]PhDEs, can covalently bind to DNA, forming bulky DNA adducts. wikipedia.org This is considered a critical initiating event in chemical carcinogenesis. wikipedia.org Unlike some other PAHs that primarily form adducts with guanine, benzo[c]phenanthrene diol epoxides exhibit a remarkable preference for reacting with deoxyadenosine (B7792050) residues in DNA. wikipedia.org

The stereochemistry of the diol epoxide plays a crucial role in the nature and conformation of the resulting DNA adduct. The four configurational isomers of B[c]PhDE each yield a unique distribution of products with DNA nucleosides. wikipedia.org For example, the solution structure of an adduct derived from (-)-trans-anti-benzo[c]phenanthrene-dA shows the benzo[c]phenanthrenyl ring intercalating into the DNA helix. The specific conformation of these adducts can interfere with DNA replication and repair processes, potentially leading to mutations. The stereochemical properties of the adducts significantly influence their biochemical functions and mutagenic potential.

Protein Binding and Enzyme Inhibition Mechanisms

In addition to DNA, the electrophilic metabolites of benzo[c]phenanthrene can bind to proteins. A significant detoxification pathway involves the conjugation of B[c]PhDEs with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs) . nih.gov Allelic variants of human GST P1-1 have shown different catalytic efficiencies toward carcinogenic anti-diol epoxides of benzo[c]phenanthrene. This conjugation reaction renders the metabolites more water-soluble, facilitating their excretion and representing a key detoxification mechanism.

Benzo[c]phenanthrene and its metabolites can also act as enzyme inhibitors. The parent compound, B[c]PH, has been shown to inhibit the activity of CYP1A1. nih.gov Furthermore, related compounds, quaternary benzo[c]phenanthridine (B1199836) alkaloids, have demonstrated inhibitory effects on dipeptidyl peptidase IV-like enzymes, suggesting that the broader class of benzo[c]phenanthrene derivatives can interact with and modulate the activity of various enzyme systems. nih.gov

Comparative Metabolic Studies across Different Experimental Organisms (e.g., Rodents, Bacterial Strains)

Comparative studies have revealed significant differences in the metabolic handling of benzo[c]phenanthrene across various organisms, which has important implications for risk assessment.

As previously noted, a major difference exists between rodent and human metabolism. Rat liver microsomes, whether from untreated or pre-treated animals, primarily convert B[c]PH to the less harmful B[c]PH-5,6-dihydrodiol. nih.govnih.gov In stark contrast, human liver microsomes favor the formation of B[c]PH-3,4-dihydrodiol, the direct precursor to the highly carcinogenic fjord-region diol epoxides. nih.gov This highlights a fundamental difference in the regioselectivity of the initial enzymatic attack.

Studies using bacterial systems have also been instrumental. The umu-assay, which utilizes the bacterium Salmonella typhimurium TA1535/pSK1002, has been used to assess the generation of genotoxic metabolites from B[c]PH dihydrodiols by human microsomal preparations. These assays confirmed that B[c]PH-3,4-DH is activated by human liver microsomes into a potent genotoxic agent. nih.gov While many bacterial strains can degrade simpler PAHs, the metabolism of more complex structures like benzo[c]phenanthrene is less common. However, consortia of soil bacteria, often containing Sphingomonadaceae, have shown the ability to degrade related PAHs like phenanthrene (B1679779), indicating the potential for microbial degradation pathways. epa.gov

Table 2: Comparative Genotoxicity of Benzo[c]phenanthrene Metabolites

MetaboliteExperimental SystemObserved EffectReference
B[c]PH-3,4-DH (activated by human liver microsomes)Salmonella typhimurium (umu-assay)Potent genotoxic agent nih.gov
B[c]PhDE isomersIn vitro DNA binding assayExtensive covalent binding to deoxyadenosine wikipedia.org

Genetic and Molecular Markers of Metabolic Activation (excluding human clinical applications)

The metabolic activation of benzo[c]phenanthrene (B[c]Ph), a polycyclic aromatic hydrocarbon (PAH), into its ultimate carcinogenic forms is a complex process mediated by a series of enzymatic reactions. Genetic polymorphisms in the genes encoding these enzymes can significantly influence their activity, leading to inter-individual and species-specific differences in the rate and profile of B[c]Ph metabolism. These genetic variations serve as critical molecular markers for assessing the potential for metabolic activation. This section will focus on the key enzymes involved and the impact of their genetic variants on the metabolism of B[c]Ph and its derivatives, including benzo[c]phenanthren-3-ol.

The primary pathway for B[c]Ph activation involves its oxidation by cytochrome P450 (CYP) enzymes to form epoxides, which are then hydrolyzed by epoxide hydrolase (EPHX) to dihydrodiols. Subsequent oxidation of these dihydrodiols by CYPs generates highly reactive diol epoxides, which can bind to DNA and initiate carcinogenesis. nih.gov The principal enzymes implicated in this pathway are from the CYP1 family, namely CYP1A1, CYP1A2, and CYP1B1. nih.govnih.gov

Cytochrome P450 1A1 (CYP1A1)

CYP1A1 plays a crucial role in the metabolism of PAHs. Studies using genetically engineered V79 Chinese hamster cells expressing human CYP1A1 have shown that this enzyme efficiently metabolizes B[c]Ph. nih.gov Human CYP1A1, along with human CYP1A2, demonstrates the ability to oxidize B[c]Ph at both the 5,6-position (K-region) and the 3,4-position, which is the initial step towards the formation of the highly carcinogenic fjord-region diol epoxides. nih.gov Notably, human CYP1A1 almost exclusively forms the (-)-B[c]Ph-3R,4R-dihydrodiol, a key precursor to the potent carcinogen (-)-anti-B[c]PhDE. nih.gov

Catalytic Activity of Human CYP1A1 Isoforms in the Metabolism of Benzo[c]phenanthrene

CYP IsoformMetabolic Capability with B[c]PhKey Metabolites FormedStereoselectivity
Human CYP1A1HighB[c]Ph-5,6-dihydrodiol and B[c]Ph-3,4-dihydrodiolAlmost exclusively (-)-B[c]Ph-3R,4R-dihydrodiol
Human CYP1A2ModerateB[c]Ph-5,6-dihydrodiol and B[c]Ph-3,4-dihydrodiol(-)-3R,4R- and (+)-3S,4S-dihydrodiol (2:1 ratio)

Data sourced from: nih.gov

Cytochrome P450 1B1 (CYP1B1)

CYP1B1 is another critical enzyme in the metabolic activation of B[c]Ph. It is often overexpressed in tumors and is inducible by PAHs. nih.gov Human CYP1B1 effectively mediates the metabolism of B[c]Ph. nih.gov Similar to CYP1A1, CYP1B1 contributes to the formation of B[c]Ph-3,4-dihydrodiol, the precursor to the ultimate carcinogen. nih.gov

Genetic polymorphisms in the CYP1B1 gene have been shown to significantly impact its enzymatic activity. Several common missense mutations leading to amino acid substitutions have been identified, resulting in various haplotypes (e.g., CYP1B1*1, *2, *3, *4, *6, and *7). nih.gov Functional analyses of these variants using B[a]P as a substrate revealed significant differences in their catalytic efficiencies. For example, the CYP1B1.7 variant, which contains multiple amino acid substitutions, showed a significantly lower intrinsic clearance (Vmax/Km) for the formation of (+/-)-B[a]P-trans-7,8-dihydrodiol compared to the wild-type CYP1B1.1. nih.gov A somewhat decreased clearance was also observed for the CYP1B1.4 variant. nih.gov These findings indicate that genetic polymorphisms in CYP1B1 can lead to inter-individual differences in the capacity to metabolically activate PAHs like B[c]Ph.

Impact of Human CYP1B1 Variants on Benzo[a]pyrene Metabolism

CYP1B1 VariantAmino Acid SubstitutionsEffect on B[a]P-trans-7,8-dihydrodiol Formation (Intrinsic Clearance)
CYP1B1.1 (Wild-type)-Reference
CYP1B1.4N453SSomewhat decreased
CYP1B1.7R48G, A119S, L432V, A443GSignificantly decreased

Data sourced from: nih.gov

Epoxide Hydrolase 1 (EPHX1)

Microsomal epoxide hydrolase 1 (EPHX1) is a key enzyme in the biotransformation of PAHs, responsible for converting epoxide intermediates into trans-dihydrodiols. This can be a detoxification step, but in the case of B[c]Ph, it leads to the formation of B[c]Ph-3,4-dihydrodiol, a proximate carcinogen that is further metabolized to the ultimate carcinogenic diol epoxide. nih.gov

Polymorphisms in the EPHX1 gene can alter enzyme activity and thus modulate an individual's susceptibility to the effects of PAHs. Two well-studied polymorphisms result in amino acid substitutions in the protein: Tyr113His (a slow-activity variant) and His139Arg (a fast-activity variant). The presence of these variants can influence the rate of hydrolysis of PAH epoxides, potentially altering the balance between detoxification and activation pathways. While direct studies on the impact of these polymorphisms on B[c]Ph metabolism are limited, the known function of EPHX1 suggests that variations in its activity would directly affect the levels of B[c]Ph-3,4-dihydrodiol available for further activation.

DNA Adducts as Markers of Metabolic Activation

The formation of covalent bonds between reactive PAH metabolites and DNA, known as DNA adducts, is a critical event in chemical carcinogenesis. The specific types and levels of these adducts can serve as molecular markers of metabolic activation. The bay-region diol epoxides of B[c]Ph are known to be highly reactive towards DNA. nih.gov Studies have shown that the four stereoisomers of B[c]Ph-3,4-diol-1,2-epoxide react with DNA to form adducts, with a notable preference for binding to deoxyadenosine residues. nih.govnih.gov The stereochemistry of the diol epoxide significantly influences the nature and extent of DNA adduction. For instance, the amount of product resulting from the reaction of the 2S,1R-epoxides with deoxyadenosine is much higher in native DNA compared to denatured DNA, suggesting that the structure of native DNA facilitates this specific interaction. nih.gov

The interplay between polymorphic enzymes and DNA adduct formation is a key area of research. While direct experimental data linking specific CYP1A1, CYP1B1, or EPHX1 variants to the levels of specific B[c]Ph-DNA adducts in non-human systems is an area of ongoing investigation, the evidence strongly suggests that genetic background is a major determinant of the extent of metabolic activation and subsequent genotoxic events.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting Benzo[c]phenanthren-3-ol in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting polycyclic aromatic hydrocarbons (PAHs) like this compound due to its high sensitivity and specificity. Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-5MS) for optimal separation.
  • Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate PAHs from matrices like soil or water.
  • Detection limits : Sub-ppb levels achievable with selected ion monitoring (SIM) mode .
    • Data Table :
MethodMatrixLOD (μg/L)Recovery (%)Reference
GC-MSWater0.0185–95
HPLC-UVSoil0.170–80

Q. How can this compound be synthesized from benzoic acid derivatives?

  • Methodological Answer : Phenol synthesis from benzoic acids often involves decarboxylation or oxidation. A validated approach includes:

  • Oxidative decarboxylation : Use Cu catalysts under aerobic conditions to convert benzoic acids to phenols.
  • Photocatalytic methods : TiO₂ or ZnO nanoparticles under UV light for greener synthesis .
    • Critical factors : Reaction temperature (150–200°C), solvent polarity, and catalyst loading influence yield and purity.

Q. What environmental factors influence the persistence of this compound in ecosystems?

  • Methodological Answer : Key factors include:

  • Photodegradation : UV exposure accelerates degradation but may produce toxic intermediates (e.g., quinones).
  • Soil adsorption : Hydrophobicity (log Kow ~5.2) enhances binding to organic matter, reducing bioavailability.
  • Microbial activity : Aerobic bacteria (e.g., Sphingomonas) degrade PAHs via dioxygenase pathways .

Advanced Research Questions

Q. What redox mechanisms govern the transformation of this compound in environmental systems?

  • Methodological Answer : this compound undergoes cyclic redox reactions:

  • Semiquinone radical formation : One-electron oxidation generates radicals that react with O₂ to produce H₂O₂.
  • Diol-epoxide intermediates : Cytochrome P450 enzymes (e.g., CYP1A1) mediate metabolic activation, leading to DNA adducts .
    • Data Table :
Reaction StepKey IntermediateDetected ByReference
Initial oxidationSemiquinoneESR spectroscopy
Diol-epoxide formationBPDE-like adductLC-MS/MS

Q. How can HMBC spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range ¹H-¹³C couplings (2–4 bonds):

  • Proton assignments : Correlate H-3 (δ ~6.8 ppm) with carbonyl carbons (δ ~180 ppm).
  • Ring junction analysis : Differentiate ortho vs. para substitution patterns in fused aromatic systems .

Q. What are the toxicological implications of this compound's interaction with cytochrome P450 enzymes?

  • Methodological Answer : CYP1A1-mediated metabolism generates reactive oxygen species (ROS) and electrophilic intermediates:

  • In vitro models : Liver microsomes or HepG2 cells quantify metabolite profiles.
  • Biomarker detection : 8-OHdG (DNA oxidation) and glutathione depletion indicate oxidative stress .

Q. Can anti-quenching NIR-II J-aggregates of benzo[c]thiophene inform bioimaging applications for this compound?

  • Methodological Answer : J-aggregates of structurally similar PAHs exhibit enhanced near-infrared (NIR-II) emission:

  • Aggregate design : Modify substituents (e.g., hydroxyl groups) to reduce π-π stacking-induced quenching.
  • In vivo validation : Use murine models to track biodistribution and tumor targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.